Heptanoic acid, 3-(1-methylethyl)-6-oxo-
Overview
Description
Heptanoic acid, 3-(1-methylethyl)-6-oxo-, also known as isovaleric acid, is a carboxylic acid with the molecular formula C10H18O3. This compound is characterized by a heptanoic acid backbone with a 3-(1-methylethyl) group and a 6-oxo group. It is a colorless to pale yellow liquid with a pungent odor and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptanoic acid, 3-(1-methylethyl)-6-oxo-, can be synthesized through several methods. One common synthetic route involves the oxidation of 3-(1-methylethyl)heptanal using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of heptanoic acid, 3-(1-methylethyl)-6-oxo-, often involves the catalytic oxidation of 3-(1-methylethyl)heptanal. This process utilizes a metal catalyst, such as palladium or platinum, in the presence of oxygen or air. The reaction is conducted in a continuous flow reactor to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Heptanoic acid, 3-(1-methylethyl)-6-oxo-, undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or ketones using strong oxidizing agents.
Reduction: Reduction reactions can convert the 6-oxo group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents. The reactions are typically carried out in acidic or basic aqueous solutions.
Reduction: Sodium borohydride and lithium aluminum hydride are common reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Heptanoic acid, 3-(1-methylethyl)-6-oxo-, has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of heptanoic acid, 3-(1-methylethyl)-6-oxo-, involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, affecting metabolic pathways and cellular processes. For example, it may inhibit the activity of certain enzymes involved in fatty acid metabolism, leading to changes in lipid profiles and energy production.
Comparison with Similar Compounds
Heptanoic acid, 3-(1-methylethyl)-6-oxo-, can be compared with other similar compounds, such
Properties
IUPAC Name |
6-oxo-3-propan-2-ylheptanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h7,9H,4-6H2,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKOMEDABHKFAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(=O)C)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70280978 | |
Record name | 6-Oxo-3-(propan-2-yl)heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70280978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75656-45-0 | |
Record name | NSC19521 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19521 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Oxo-3-(propan-2-yl)heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70280978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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